molecular formula C22H22O4 B11968720 Tris-(3-methoxy-phenyl)-methanol CAS No. 114399-81-4

Tris-(3-methoxy-phenyl)-methanol

Cat. No.: B11968720
CAS No.: 114399-81-4
M. Wt: 350.4 g/mol
InChI Key: RRKSSYISDKNBSG-UHFFFAOYSA-N
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Description

Tris-(3-methoxy-phenyl)-methanol is an organic compound with the chemical formula C21H21O3P. It is a white or slightly yellow solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its stability at room temperature and its use in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris-(3-methoxy-phenyl)-methanol is typically synthesized by reacting p-triphenylphosphine with 3-bromoanisole. The reaction is carried out under inert gas protection to prevent oxidation and other side reactions . The general reaction conditions involve the use of Grignard reagents, which are organomagnesium compounds that react with chlorophosphines to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Tris-(3-methoxy-phenyl)-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tris-(3-methoxy-phenyl)-methanone, while reduction could produce tris-(3-methoxy-phenyl)-methane .

Mechanism of Action

The mechanism of action of tris-(3-methoxy-phenyl)-methanol involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal centers in catalytic reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris-(3-methoxy-phenyl)-methanol is unique due to its specific substitution pattern on the phenyl rings, which influences its reactivity and properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

114399-81-4

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

tris(3-methoxyphenyl)methanol

InChI

InChI=1S/C22H22O4/c1-24-19-10-4-7-16(13-19)22(23,17-8-5-11-20(14-17)25-2)18-9-6-12-21(15-18)26-3/h4-15,23H,1-3H3

InChI Key

RRKSSYISDKNBSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)OC)O

Origin of Product

United States

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